molecular formula C10H15BN2O4S B1446062 (3-(Piperazin-1-ylsulfonyl)phenyl)boronic acid CAS No. 1704063-60-4

(3-(Piperazin-1-ylsulfonyl)phenyl)boronic acid

Cat. No.: B1446062
CAS No.: 1704063-60-4
M. Wt: 270.12 g/mol
InChI Key: GXJWYWVWWVRJAU-UHFFFAOYSA-N
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Description

(3-(Piperazin-1-ylsulfonyl)phenyl)boronic acid is an organoboron compound that features a boronic acid group attached to a phenyl ring, which is further substituted with a piperazinylsulfonyl group

Properties

IUPAC Name

(3-piperazin-1-ylsulfonylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15BN2O4S/c14-11(15)9-2-1-3-10(8-9)18(16,17)13-6-4-12-5-7-13/h1-3,8,12,14-15H,4-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXJWYWVWWVRJAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)S(=O)(=O)N2CCNCC2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15BN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(Piperazin-1-ylsulfonyl)phenyl)boronic acid typically involves the following steps:

    Formation of the Phenylboronic Acid Intermediate: This can be achieved through the reaction of phenylboronic acid with appropriate reagents to introduce the piperazinylsulfonyl group.

    Introduction of the Piperazinylsulfonyl Group: This step involves the reaction of the phenylboronic acid intermediate with piperazine and sulfonyl chloride under controlled conditions to yield the final product.

Industrial Production Methods

While specific industrial production methods for (3-(Piperazin-1-ylsulfonyl)phenyl)boronic acid are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

(3-(Piperazin-1-ylsulfonyl)phenyl)boronic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

    Phenols: Resulting from oxidation reactions.

    Substituted Derivatives: Produced via nucleophilic substitution.

Mechanism of Action

The mechanism of action of (3-(Piperazin-1-ylsulfonyl)phenyl)boronic acid involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition . The piperazinylsulfonyl group can enhance the compound’s binding affinity and specificity for certain biological targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-(Piperazin-1-ylsulfonyl)phenyl)boronic acid is unique due to the specific positioning of the piperazinylsulfonyl group, which can influence its reactivity and binding properties. This makes it a valuable compound for targeted applications in medicinal chemistry and materials science.

Biological Activity

(3-(Piperazin-1-ylsulfonyl)phenyl)boronic acid, with the CAS number 1704063-60-4, is a boronic acid derivative that has gained attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by its ability to interact with various biological targets, making it a candidate for therapeutic applications, particularly in oncology and enzymatic inhibition.

Chemical Structure and Properties

The molecular formula of (3-(Piperazin-1-ylsulfonyl)phenyl)boronic acid is C11H14B N3O2S. The presence of the piperazine ring and sulfonyl group enhances its solubility and reactivity, which are critical for its biological activity.

The biological activity of this compound primarily stems from its ability to form reversible covalent bonds with enzymes, particularly serine proteases and kinases. This interaction can inhibit enzyme activity, disrupting key biochemical pathways involved in disease progression, especially in cancer.

Anticancer Activity

Recent studies have demonstrated that boronic acids, including (3-(Piperazin-1-ylsulfonyl)phenyl)boronic acid, exhibit significant anticancer properties. For example, a related compound showed high cytotoxic effects on cancer cell lines such as MCF-7 with an IC50 value of 18.76 ± 0.62 µg/mL . The mechanism involves the inhibition of proteasome activity, which is crucial for the degradation of regulatory proteins in cancer cells.

Antibacterial Activity

The antibacterial potential of boronic acids has also been explored. In vitro tests indicated that derivatives could effectively inhibit the growth of bacteria like Escherichia coli at concentrations around 6.50 mg/mL . This suggests that (3-(Piperazin-1-ylsulfonyl)phenyl)boronic acid may have applications in treating bacterial infections.

Enzyme Inhibition

Boronic acids are known for their enzyme inhibition capabilities. Studies have reported moderate acetylcholinesterase inhibition (IC50: 115.63 ± 1.16 µg/mL), along with potent inhibition against butyrylcholinesterase (IC50: 3.12 ± 0.04 µg/mL) . Such properties indicate potential uses in neurodegenerative diseases where cholinesterase inhibitors are beneficial.

Research Findings and Case Studies

Activity IC50 Value Reference
Anticancer (MCF-7 cells)18.76 ± 0.62 µg/mL
Antibacterial (E. coli)6.50 mg/mL
Acetylcholinesterase115.63 ± 1.16 µg/mL
Butyrylcholinesterase3.12 ± 0.04 µg/mL

Synthetic Applications

In addition to its biological activities, (3-(Piperazin-1-ylsulfonyl)phenyl)boronic acid is utilized in organic synthesis, particularly in Suzuki-Miyaura coupling reactions . This versatility makes it a valuable compound not only for research but also for pharmaceutical development.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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